N-Benzyl-N-ethylpiperidin-4-amine hydrochloride N-Benzyl-N-ethylpiperidin-4-amine hydrochloride
Brand Name: Vulcanchem
CAS No.: 1638221-44-9
VCID: VC2609886
InChI: InChI=1S/C14H22N2.ClH/c1-2-16(14-8-10-15-11-9-14)12-13-6-4-3-5-7-13;/h3-7,14-15H,2,8-12H2,1H3;1H
SMILES: CCN(CC1=CC=CC=C1)C2CCNCC2.Cl
Molecular Formula: C14H23ClN2
Molecular Weight: 254.8 g/mol

N-Benzyl-N-ethylpiperidin-4-amine hydrochloride

CAS No.: 1638221-44-9

Cat. No.: VC2609886

Molecular Formula: C14H23ClN2

Molecular Weight: 254.8 g/mol

* For research use only. Not for human or veterinary use.

N-Benzyl-N-ethylpiperidin-4-amine hydrochloride - 1638221-44-9

Specification

CAS No. 1638221-44-9
Molecular Formula C14H23ClN2
Molecular Weight 254.8 g/mol
IUPAC Name N-benzyl-N-ethylpiperidin-4-amine;hydrochloride
Standard InChI InChI=1S/C14H22N2.ClH/c1-2-16(14-8-10-15-11-9-14)12-13-6-4-3-5-7-13;/h3-7,14-15H,2,8-12H2,1H3;1H
Standard InChI Key LFMIFIUKGTZYIZ-UHFFFAOYSA-N
SMILES CCN(CC1=CC=CC=C1)C2CCNCC2.Cl
Canonical SMILES CCN(CC1=CC=CC=C1)C2CCNCC2.Cl

Introduction

Chemical Structure and Properties

N-Benzyl-N-ethylpiperidin-4-amine hydrochloride features a six-membered piperidine ring with three key substituents: a benzyl group, an ethyl group, and an amine functionality at the 4-position. The molecular structure consists of a piperidine core with N-benzyl and N-ethyl groups attached to the piperidine nitrogen, while the amine group at the 4-position creates potential for hydrogen bonding and other intermolecular interactions. This structural arrangement contributes to the compound's chemical behavior and potential biological activity, positioning it as a candidate for various pharmacological applications.

The physical properties of N-Benzyl-N-ethylpiperidin-4-amine hydrochloride can be inferred based on structural analogues in the piperidine family. Similar compounds typically appear as crystalline solids with moderate to high melting points due to their salt form. The hydrochloride salt formation enhances water solubility compared to the free base form, which is advantageous for pharmaceutical formulations and biological testing.

Physicochemical Properties

Based on structural analysis and comparison with similar compounds, the following physicochemical properties can be estimated:

PropertyValueNotes
Molecular FormulaC14H22N2- HClBase formula plus HCl
Molecular WeightApproximately 254.8 g/molCalculated from structure
Physical StateCrystalline solidTypical for hydrochloride salts
SolubilitySoluble in water and polar solventsEnhanced by hydrochloride salt form
pKaApproximately 9-10Estimated for the piperidine nitrogen
Storage ConditionsStore under inert gas at 2-8°CSimilar to related compounds

The presence of the hydrochloride moiety significantly influences the compound's behavior, particularly in terms of solubility and stability. Like other hydrochloride salts, it likely demonstrates enhanced aqueous solubility compared to its free base form, which is crucial for biological testing and pharmaceutical applications.

Synthesis Methods

The synthesis of N-Benzyl-N-ethylpiperidin-4-amine hydrochloride typically involves a multi-step process, beginning with appropriate piperidine precursors. While direct synthesis information for this specific compound is limited in the available literature, synthetic routes can be proposed based on established methods for structurally similar compounds.

Detailed Reaction Scheme

A proposed synthetic route may involve:

  • Reaction of N-ethylpiperidin-4-amine with benzyl chloride in the presence of a base such as sodium hydroxide

  • The reaction typically proceeds in an organic solvent like dichloromethane at room temperature

  • Conversion to the hydrochloride salt by treating the free base with hydrochloric acid in an appropriate solvent system

The N-benzylation reaction follows a mechanism similar to that described for related compounds, where the nucleophilic nitrogen attacks the electrophilic benzyl carbon, displacing the leaving group. This reaction type is well-established in organic synthesis and applies to various amine substrates.

Structural Analogs and Comparative Analysis

Comparing N-Benzyl-N-ethylpiperidin-4-amine hydrochloride with structurally related compounds provides insights into its potential properties and applications. Several related compounds have been extensively studied and characterized in the literature.

Similar Piperidine Derivatives

N,N-Dimethylpiperidin-4-amine bears structural similarity to the target compound but features dimethyl rather than benzyl and ethyl substituents. It has a molecular weight of 128.22 g/mol and exhibits properties such as a boiling point of 187°C, density of 1.09 g/ml, and storage requirements under inert gas at 2-8°C . This compound has been investigated for properties associated with polyamine modulation of N-methyl-D-aspartate receptors and has applications in reducing effects of alcohol dependence .

N-Benzylpiperidin-4-benzylamine represents another structural analog featuring two benzyl groups rather than the benzyl and ethyl combination. The synthetic pathway for this compound involves reaction with benzaldehyde followed by reduction with sodium borohydride, which could inform approaches for synthesizing N-Benzyl-N-ethylpiperidin-4-amine hydrochloride .

Comparative Physical Properties

The following table compares key physical properties of N-Benzyl-N-ethylpiperidin-4-amine hydrochloride with those of related compounds:

CompoundMolecular FormulaMolecular Weight (g/mol)Physical StateKey Characteristics
N-Benzyl-N-ethylpiperidin-4-amine HClC14H22N2- HCl~254.8Crystalline solidDual N-substituents (benzyl, ethyl)
N,N-Dimethylpiperidin-4-amineC7H16N2128.22LiquidBoiling point: 187°C, Density: 1.09 g/ml
N-Benzylpiperidin-4-benzylamineC19H24N2280.41SolidDual benzyl substituents

These structural similarities and differences influence the compounds' respective biological activities and potential applications in medicinal chemistry and related fields.

Analytical Methods and Characterization

Proper characterization and analysis of N-Benzyl-N-ethylpiperidin-4-amine hydrochloride are essential for research and quality control purposes. Various analytical techniques are applicable for this compound's identification and purity assessment.

Chromatographic Methods

Gas chromatography (GC) represents an effective technique for analyzing N-benzyl piperidine derivatives. Based on analytical methods used for similar compounds, appropriate GC conditions might include:

ParameterRecommended Conditions
Column TypeHP-1 column (30 m × 0.32 mm × 0.25 μm)
Carrier GasHelium
PressureApproximately 14.5 psi
Temperature ProgramInitial: 60-90°C, Ramp: 3-10°C/min, Final: 180-220°C
DetectionFlame ionization detector (FID) or mass spectrometry

Such analytical methods would allow for effective separation and quantification of the compound and potential impurities or synthetic intermediates.

Spectroscopic Identification

For structural confirmation and identification, several spectroscopic techniques would be applicable:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR would provide detailed structural information, with characteristic signals for the piperidine ring, benzyl, and ethyl groups

  • Mass Spectrometry: Expected to show a molecular ion peak corresponding to the molecular weight, with fragmentation patterns characteristic of the piperidine and benzyl moieties

  • Infrared Spectroscopy: Would display characteristic bands for N-H stretching, C-H stretching (aromatic and aliphatic), and other functional group vibrations

These analytical approaches would enable comprehensive characterization of the compound for research and quality control purposes.

Drug Development Considerations

For researchers considering N-Benzyl-N-ethylpiperidin-4-amine hydrochloride in drug development contexts, several important factors should be evaluated.

Structure-Activity Relationship Considerations

Understanding how structural modifications affect biological activity is crucial for optimizing compounds in this class. Key considerations include:

  • The impact of N-substituents (benzyl and ethyl groups) on receptor binding affinity

  • The influence of the amine functionality at the 4-position on hydrogen bonding capabilities

  • The effect of salt form (hydrochloride) on bioavailability and distribution

Researchers investigating this compound would benefit from systematic evaluation of structural analogs to establish comprehensive structure-activity relationships.

Pharmacokinetic Considerations

Based on structural features, several pharmacokinetic properties can be anticipated:

ParameterExpected CharacteristicsRationale
AbsorptionModerate oral bioavailabilityHydrochloride salt enhances aqueous solubility
DistributionModerate volume of distributionLipophilic benzyl group balanced by basic nitrogen centers
MetabolismLikely N-dealkylation and benzyl oxidationCommon metabolic pathways for similar structures
ExcretionRenal and hepatic clearanceTypical for similar basic compounds

These considerations would inform formulation strategies and dosing regimens in any potential therapeutic development.

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